molecular formula C21H22NO3P B8770193 Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate CAS No. 7761-65-1

Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate

Cat. No. B8770193
CAS RN: 7761-65-1
M. Wt: 367.4 g/mol
InChI Key: POARXUUKTQVRQQ-UHFFFAOYSA-N
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Description

Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate is a useful research compound. Its molecular formula is C21H22NO3P and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7761-65-1

Product Name

Diphenyl N-(1-methyl-2-phenylethyl)phosphoramidate

Molecular Formula

C21H22NO3P

Molecular Weight

367.4 g/mol

IUPAC Name

N-diphenoxyphosphoryl-1-phenylpropan-2-amine

InChI

InChI=1S/C21H22NO3P/c1-18(17-19-11-5-2-6-12-19)22-26(23,24-20-13-7-3-8-14-20)25-21-15-9-4-10-16-21/h2-16,18H,17H2,1H3,(H,22,23)

InChI Key

POARXUUKTQVRQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL, 3-necked flask equipped with an overhead stirrer, reflux condenser and pressure equalizing addition funnel was charged with 2b (10.0 g, 34.6 mmol), THF (50 mL) and CuCl (42 mg, 1 mol %) and the stirrer was started. The stirred mixture was heated to 48° C. and the pressure equalizing addition funnel was charged with PhMgCl (2M in THF, 17.4 mL). This solution was added slowly while maintaining a reaction temperature of 48-51° C. The reaction was allowed to stir at 48-51° C. for an additional 2 hours until the GC analysis indicated the consumption of 2b (<1.0%) and the reaction mixture was cooled to ambient temperature. The reaction was quenched by slow addition to a cooled solution of saturated aqueous ammonium chloride/water mixture (50/50 v/v, 60 mL) while maintaining the batch temperature below 20° C. Heptanes (60 mL) was used to rinse the reactor and was transferred to the quench mixture. The biphasic mixture was agitated for 15 minutes and the aqueous layer was removed. The organic layer washed with deionized water (20 mL) and the organic phase concentrated under reduced pressure to give viscous oil. This residue was dissolved in heptanes (50 mL) and the solution was concentrated under reduced pressure. The residue was crystallized from ethanol (1 g/5 mL) to give 6b as a white solid (9.05 g, 72% yield, 99.85% GC purity containing 0.05% of 8b). Mp 102-103° C. (lit1 101-102° C.). 1H NMR (300 MHz, CDCl3) δ 7.38-7.11 (m, 15H), 3.83-3.65 (m, 1H), 3.00-2.89 (m, 1H), 2.86-2.78 (m, 1H), 2.73-2.62 (m, 1H), 1.15 (d, J=10.1 Hz, 3H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

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